molecular formula C16H15F2N3O3S B019649 Pantoprazole sulfide CAS No. 102625-64-9

Pantoprazole sulfide

Cat. No. B019649
CAS RN: 102625-64-9
M. Wt: 367.4 g/mol
InChI Key: UKILEIRWOYBGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pantoprazole is a proton pump inhibitor that decreases the amount of acid produced in the stomach . It is used to treat erosive esophagitis (damage to the esophagus from stomach acid caused by gastroesophageal reflux disease, or GERD) in adults and children who are at least 5 years old .


Synthesis Analysis

A study has shown that a drug carrier was prepared using chitosan, a natural polymer, mixed with bentonite clay. Then, poly (acrylic acid) was added to improve its swelling properties. Pantoprazole was chosen as the model drug .


Molecular Structure Analysis

The molecular formula of Pantoprazole sulfide is C16H15F2N3O3S . Its average mass is 367.370 Da and its monoisotopic mass is 367.080231 Da .


Chemical Reactions Analysis

The release properties of the pantoprazole from pAA-g-Chi-clay were analyzed using different kinetic models and the first-order model and Korsmeyer-Peppas model showed the best fit for the investigated system .


Physical And Chemical Properties Analysis

Physico-chemical methods used for pantoprazole assay are spectrophotometry and HPLC. The most commonly used method is direct spectrophotometry associated with the measurement of optical density at a wavelength of the maximum absorption of pantoprazole in various solvents .

Scientific Research Applications

Gastro-oesophageal Reflux Disease (GERD) Treatment

Pantoprazole sulfide is widely used as a proton pump inhibitor (PPI) to reduce gastric acidity in GERD. It works by inhibiting the hydrogen-potassium ATPase enzyme system of the gastric parietal cells, leading to a reduction in gastric acid secretion. This action helps in the healing of gastric and duodenal ulcers and provides symptomatic relief .

Drug Delivery Systems

Innovative drug delivery systems utilize Pantoprazole sulfide for controlled release. For instance, interpenetrated poly(acrylic acid)-chitosan-bentonite hydrogels have been synthesized for sustained pantoprazole release. These hydrogels exhibit temperature-sensitive drug release, which is crucial for targeted therapy and minimizing side effects .

Synthesis of Pantoprazole Sodium Sesquihydrate

Pantoprazole sulfide is a key intermediate in the synthesis of Pantoprazole sodium sesquihydrate, a more stable form of the drug. A cost-effective and environmentally benign process has been developed for this synthesis, which is significant for large-scale pharmaceutical production .

Treatment of Peptic Ulcers

Clinical trials have demonstrated the effectiveness of Pantoprazole sulfide in treating peptic ulcers. By reducing the production of stomach acid, it creates an environment conducive to ulcer healing and provides relief from associated symptoms .

Adjunctive Treatment in Helicobacter pylori Infection

Pantoprazole sulfide is used in combination with antimicrobials to treat Helicobacter pylori infections. The reduction in stomach acidity allows for a more effective eradication of the bacteria, which is often the underlying cause of chronic gastric disorders .

Zollinger-Ellison Syndrome Management

This compound is also effective in managing Zollinger-Ellison Syndrome, a condition characterized by excessive gastric acid production due to gastrin-secreting tumors. Pantoprazole sulfide helps in controlling the acid hypersecretion and alleviates gastrointestinal symptoms .

Mechanism of Action

Target of Action

Pantoprazole sulfide, also known as 5-Difluoromethoxy-2-[(3,4-dimethoxy-2-pyridinyl)methyl]thio-1H-benzimidazole, primarily targets the (H+, K+)-ATPase enzyme . This enzyme is located at the secretory surface of gastric parietal cells and plays a crucial role in the final step of gastric acid production .

Mode of Action

Pantoprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This interaction leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The main metabolic pathway of pantoprazole involves demethylation by CYP2C19, followed by sulfation . Other metabolic pathways include oxidation by CYP3A4 . The metabolism of pantoprazole results in the formation of pantoprazole sulfone via CYP3A4 . Some resources also depict the formation of pantoprazole sulfide as another product of CYP3A4 metabolism .

Pharmacokinetics

Pantoprazole is well absorbed and undergoes little first-pass metabolism, with an absolute bioavailability of approximately 77% . It is primarily metabolized in the liver by CYP2C19 and to minor extents by CYPs 3A4, 2D6, and 2C9 . The clearance of pantoprazole is only slightly affected by age, with a half-life of approximately 1.25 hours in the elderly .

Result of Action

The molecular and cellular effects of pantoprazole’s action primarily involve the suppression of gastric acid secretion . This results in the promotion of healing of tissue damage caused by gastric acid, making it useful in the treatment of conditions such as erosive esophagitis, gastric acid hypersecretion, and gastroesophageal reflux disease (GERD) .

Action Environment

The action, efficacy, and stability of pantoprazole can be influenced by various environmental factors. For instance, the synthesis of pantoprazole sodium sesquihydrate, a form of the drug, has been reported to be influenced by temperature . Additionally, the release of pantoprazole from drug carriers has been found to be temperature-sensitive . Furthermore, the presence of certain substances, such as bentonite clay, can affect the drug release profiles of pantoprazole .

Safety and Hazards

Pantoprazole is harmful if swallowed . Long-term treatment with pantoprazole may also make it harder for your body to absorb vitamin B-12, resulting in a deficiency of this vitamin . Pantoprazole can cause kidney problems .

Future Directions

Pantoprazole is used for short-term treatment of erosion and ulceration of the esophagus for adults and children five years of age and older caused by gastroesophageal reflux disease . It can be used as a maintenance therapy for long-term use after initial response is obtained .

properties

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKILEIRWOYBGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145418
Record name Pantoprazole sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pantoprazole sulfide

CAS RN

102625-64-9
Record name Pantoprazole sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102625-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pantoprazole sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102625649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pantoprazole sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PANTOPRAZOLE SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWZ6X03HIB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pantoprazole sulfide
Reactant of Route 2
Reactant of Route 2
Pantoprazole sulfide
Reactant of Route 3
Reactant of Route 3
Pantoprazole sulfide
Reactant of Route 4
Reactant of Route 4
Pantoprazole sulfide
Reactant of Route 5
Reactant of Route 5
Pantoprazole sulfide
Reactant of Route 6
Reactant of Route 6
Pantoprazole sulfide

Q & A

Q1: What are the known metabolites of pantoprazole, and are there differences in their formation between the two enantiomers of the drug?

A1: [, ] Studies in rats have shown that pantoprazole is primarily metabolized into pantoprazole sulfone (PAN-SO2), with 4'-O-demethyl pantoprazole sulfone (DMPAN-SO2) detected as a minor metabolite. Interestingly, while pantoprazole sulfide (PAN-S) and 4'-O-demethyl pantoprazole sulfide (DMPAN-S) are potential metabolites, their serum levels were undetectable following intravenous or oral administration of either (+)-pantoprazole or (-)-pantoprazole. This suggests that these sulfide metabolites might be rapidly further metabolized or have limited formation in vivo. Interestingly, research also indicates that chiral inversion occurs after administration of (+)-pantoprazole, with a portion converting to (-)-pantoprazole in rats []. This phenomenon was not observed with (-)-pantoprazole administration.

Q2: Has the use of pantoprazole or its metabolites been explored in conjunction with nanotechnology for drug delivery applications?

A2: [] Recent research has investigated the combination of pantoprazole, pantoprazole sulfide, and their related structures with silver nanoparticles (AgNPs) synthesized using plant extracts []. This approach aimed to utilize the properties of both the drug molecules and the AgNPs. The study utilized Ruta, Pimpinella saxifrage, and mango extracts for the green synthesis of AgNPs and their subsequent incorporation with the pantoprazole derivatives. This approach highlights the potential for developing novel drug delivery systems based on nanoparticle conjugation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.